molecular formula C6H8BrClN2 B1375364 (3-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 1052271-58-5

(3-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B1375364
CAS No.: 1052271-58-5
M. Wt: 223.5 g/mol
InChI Key: DFRWZRLWBUCBJK-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H8BrClN2 and a molecular weight of 223.5 g/mol . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanamine hydrochloride involves the bromination of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. The general synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

(3-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWZRLWBUCBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955514-31-4, 1052271-58-5
Record name 2-Pyridinemethanamine, 3-bromo-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955514-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-bromopyridin-2-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 3-bromo-2-cyanopyridine (975.0 mg, 5.328 mmol) in THF (30 mL) was added borane (1.0 M in THF, 27.0 mL, 27.0 mmol) slowly via addition funnel over the course of 15 min. The reaction was stirred at 0° C. for 45 min and then warmed to RT for 17 h. After cooling to 0° C., the reaction was quenched with methanol (35 mL) and concentrated. The residue was dissolved in dichloromethane (6 mL) and charged with hydrochloric acid (4.0 M in 1,4-dioxane, 5 mL, 20 mmol) and then concentrated to afford 1.574 g (>100%) of the title compound as a yellow solid. The crude material thus obtained was used without further purification. MS (ESI): 187.09, 189.12 [M+H]+; HPLC tR=0.67 & 0.97 min (ZQ3: polar—5 min).
Quantity
975 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromopyridin-2-yl)methanamine hydrochloride
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(3-Bromopyridin-2-yl)methanamine hydrochloride
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(3-Bromopyridin-2-yl)methanamine hydrochloride
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(3-Bromopyridin-2-yl)methanamine hydrochloride

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